5,7-Dimethyl-1,3-benzothiazol-2-amine

Description

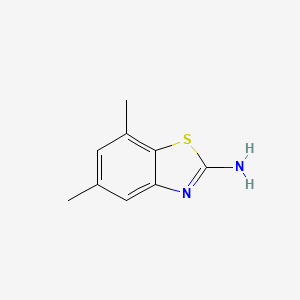

Structure

2D Structure

Properties

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73351-87-8 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure

- Starting materials: 3,5-dimethylaniline or its derivatives

- Reagents: Sulfur or sulfur-containing reagents (e.g., ammonium thiocyanate), oxidants

- Conditions: Controlled temperature (below 10 °C during addition), followed by stirring at room temperature or mild heating

- Work-up: Formation of hydrochloride salt, neutralization with aqueous ammonia, recrystallization

This method yields the 2-aminobenzothiazole core with methyl groups at the 5 and 7 positions, as the methyl substituents on the aniline ring translate directly to these positions on the benzothiazole ring.

Multicomponent One-Pot Synthesis Using 2-Aminobenzothiazole

Recent advances have demonstrated efficient one-pot, multicomponent reactions (MCRs) involving 2-aminobenzothiazole, aldehydes, and 1,3-dicarbonyl compounds to synthesize benzothiazole derivatives with various substitutions, including methyl groups.

Key Features

- Reagents: 2-Aminobenzothiazole, arylglyoxals or benzaldehyde derivatives, and 1,3-dicarbonyl compounds such as Meldrum's acid, dimedone, or barbituric acid

- Solvent: Acetic acid or solvent-free conditions

- Temperature: Reflux in acetic acid or heating at ~60 °C under solvent-free conditions

- Reaction time: 15 minutes to several hours depending on substrates

- Yields: Moderate to high (55–85%)

Mechanism Highlights

- Initial formation of intermediates via nucleophilic attack of 2-aminobenzothiazole on carbonyl compounds

- Cyclization and elimination steps leading to benzothiazole ring formation

- Oxidative dehydrogenation or intramolecular rearrangements depending on the 1,3-dicarbonyl compound used

Example Data Table: Reaction Conditions and Yields

Data adapted from Alizadeh-Bami et al., Arkivoc 2019

Solvent-Free Knoevenagel Condensation Followed by Cyclization

Another efficient method involves a solvent-free, catalyst-free one-pot reaction of 2-aminobenzothiazole with benzaldehyde derivatives and β-ketoesters or malonates at moderate temperatures (~60 °C).

Procedure Summary

- Mix 2-aminobenzothiazole, benzaldehyde derivative, and β-ketoester or malonate in stoichiometric amounts

- Heat the mixture at 60 °C without solvent or catalyst for 3–5 hours

- Monitor reaction progress by TLC

- Purify products by washing and recrystallization

Advantages

- Environmentally friendly (no solvent or catalyst)

- High bond-forming efficiency

- Good yields (60–72%)

- Simple purification

Mechanistic Insight

- Initial Knoevenagel condensation between benzaldehyde and β-ketoester forms an alkene intermediate

- Michael addition of 2-aminobenzothiazole to the alkene

- Intramolecular cyclization and proton transfer yield the benzothiazole derivative

Representative Data Table: Yields and Reaction Times

| Product Code | Aldehyde Derivative | β-Ketoester/Malonate | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 6a-e | Various benzaldehydes | Ethyl acetoacetate | 60 | 4-5 | 60-72 |

| 6f-g | Various benzaldehydes | Diethyl malonate | 60 | 3-3.5 | 65-70 |

Data adapted from Solvent-free synthesis study

Functionalization and Purification

- The 5,7-dimethyl substitution is introduced via the choice of starting aniline or benzaldehyde derivatives bearing methyl groups at the corresponding positions.

- Purification typically involves recrystallization from ethanol or chromatographic techniques using n-hexane/ethyl acetate mixtures.

- Characterization is performed by melting point determination, NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization of substituted anilines | 3,5-Dimethylaniline, sulfur sources | Stirring <10 °C, then RT or mild heat | 50-70 | Classical method, direct amination |

| Multicomponent reaction (MCR) | 2-Aminobenzothiazole, arylglyoxal, 1,3-dicarbonyls | Reflux in AcOH, 15-180 min | 55-85 | One-pot, versatile, mild conditions |

| Solvent-free Knoevenagel + cyclization | 2-Aminobenzothiazole, benzaldehyde, β-ketoesters/malonates | 60 °C, 3-5 hr, no solvent | 60-72 | Green chemistry approach, catalyst-free |

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5,7-Dimethyl-1,3-benzothiazol-2-amine serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

Types of Reactions:

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Yields amine derivatives.

- Substitution: Introduces different substituents onto the benzothiazole ring.

Biology

The compound has garnered attention for its potential biological activities. Studies indicate that it exhibits antimicrobial and anticancer properties.

Antimicrobial Activity:

Research has shown that this compound possesses notable antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Target Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity:

The compound has demonstrated efficacy in inhibiting cancer cell proliferation. The following table outlines its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 10 | Apoptosis induction |

| A549 (lung) | 15 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents against infections and tumors.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various disease models:

- Antitubercular Activity: In vitro studies demonstrated significant activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs.

- Antimalarial Effects: The compound has shown promising results against Plasmodium falciparum, indicating its potential as a lead for new antimalarial therapies.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Dimethylbenzothiazol-2-amines

The position of methyl groups on the benzothiazole ring significantly alters physicochemical and biological properties. Key isomers include:

Key Findings :

Substituent Variations in Benzothiazol-2-amines

Halogenated Derivatives

- 6-Chloro-1,3-benzothiazol-2-amine (BT1) : A chloro-substituted analogue (CAS: 53330-40-4) shows distinct electronic effects. The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions .

- 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine : Replacing sulfur with oxygen (benzoxazole) reduces aromaticity, altering binding affinity in biological targets .

Simplified Thiazole Analogues

- 5-Methyl-1,3-thiazol-2-amine: A non-fused thiazole lacks the benzene ring, reducing molecular weight (C₄H₆N₂S) and complexity. This simpler structure is often used in agrochemical research .

Physicochemical Properties

Insights :

- Solubility : Methyl groups in 5,7-dimethyl derivatives reduce water solubility compared to unsubstituted benzothiazoles.

- Thermal Stability : Chloro-substituted analogues exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

5,7-Dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a substituted benzothiazole compound characterized by the presence of two methyl groups at the 5 and 7 positions of the benzothiazole ring. This structural modification enhances its stability and specificity in various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptoaniline with appropriate acid chlorides under basic conditions. The reaction can be summarized as follows:

Starting Materials:

- 2-Mercaptoaniline

- Acid chlorides (e.g., acetyl chloride)

Reaction Conditions:

- Base (e.g., pyridine) to neutralize hydrochloric acid.

The mechanism involves a nucleophilic attack by the amino group on the carbonyl carbon of the acid chloride, leading to the formation of the benzothiazole ring structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| This compound | 4 | Candida albicans |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. For example:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 10 | Apoptosis induction |

| A549 (lung) | 15 | Cell cycle arrest at G0/G1 phase |

These results indicate its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors associated with cell signaling.

Pathways Involved:

The compound may modulate pathways related to:

- Cell growth

- Apoptosis

- Metabolism

This modulation can lead to significant therapeutic effects against infections and tumors .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various disease models:

- Antitubercular Activity: In vitro studies demonstrated that the compound exhibits significant activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs .

- Antimalarial Effects: The compound has also been evaluated for its antimalarial properties. In vitro assays showed promising results against Plasmodium falciparum, indicating its potential as a lead for new antimalarial therapies .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5,7-Dimethyl-1,3-benzothiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives in the presence of bromine and glacial acetic acid. A modified procedure involves reacting 4-methyl aniline (or its dimethyl-substituted analog) with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under stirring for 6–8 hours. Neutralization with NaOH and recrystallization from ethanol yields the product . Adjust stoichiometry and reaction time for dimethyl substitution at the 5,7-positions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identify NH₂ stretches (~3294 cm⁻¹), C=N/C=S vibrations (~1450–1616 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with benzothiazole analogs .

- X-ray crystallography : Use SHELXL for structural refinement to resolve ambiguities in substituent positioning .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for 2-benzothiazolamine derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Mn(II) catalysts for accelerated cyclization (inspired by thiadiazole syntheses) .

- Solvent Optimization : Replace glacial acetic acid with ethylene glycol for higher boiling points and reduced side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .

Q. How to resolve contradictions in spectroscopic data or biological activity reports?

- Methodological Answer :

- Structural Validation : Employ high-resolution mass spectrometry (HRMS) and single-crystal XRD (using SHELX suite) to confirm molecular structure .

- Experimental Replication : Standardize protocols (e.g., reaction time, temperature) to minimize variability. Cross-validate biological assays (e.g., antimicrobial tests) with positive controls .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Methodological Answer :

- Schiff Base Formation : React with aldehydes (e.g., quinoline-3-carbaldehyde) in methanol/acetic acid to form hydrazones, followed by cyclization to indeno-pyrazolones .

- Thiadiazole Hybrids : Introduce 1,3,4-thiadiazole moieties via thioether linkages to target antimicrobial or anticancer activity .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogens at position 6) and compare with dimethyl derivatives .

- In Silico Screening : Use DFT calculations (e.g., Gaussian09) to predict electronic properties and docking studies (AutoDock Vina) for target binding affinity .

- Biological Testing : Screen against HCT-116 colon cancer cells and Gram-negative bacteria, using dose-response curves and IC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.